molecular formula C13H19N B8253897 (4S)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline

(4S)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline

Cat. No.: B8253897
M. Wt: 189.30 g/mol
InChI Key: NRWNXIXJZMSDAU-JTQLQIEISA-N
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Description

(4S)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its four methyl groups and a dihydroquinoline structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Povarov reaction or other cyclization methods that allow for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (4S)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the dihydroquinoline structure to tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can have different biological and chemical properties.

Scientific Research Applications

(4S)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4S)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2,4,7-trimethylquinoline: A similar compound with one less methyl group.

    Tetrahydroquinoline: A fully reduced form of quinoline.

Uniqueness: (4S)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline is unique due to its specific substitution pattern and dihydroquinoline structure, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

(4S)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-7,10,14H,8H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWNXIXJZMSDAU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(NC2=C1C=CC(=C2)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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